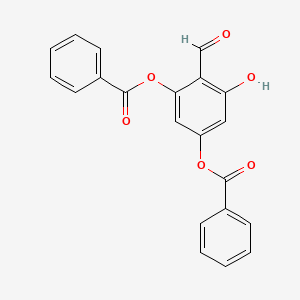

2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H14O6 |

|---|---|

Molecular Weight |

362.3 g/mol |

IUPAC Name |

(3-benzoyloxy-4-formyl-5-hydroxyphenyl) benzoate |

InChI |

InChI=1S/C21H14O6/c22-13-17-18(23)11-16(26-20(24)14-7-3-1-4-8-14)12-19(17)27-21(25)15-9-5-2-6-10-15/h1-13,23H |

InChI Key |

ZFYDPUCGXQSCIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C(=C2)OC(=O)C3=CC=CC=C3)C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Bis Benzoyloxy 6 Hydroxybenzaldehyde and Analogues

Strategic Retrosynthesis of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde

A retrosynthetic analysis of this compound logically disconnects the ester bonds, identifying 2,4,6-trihydroxybenzaldehyde (B105460) as the primary precursor. This approach simplifies the synthesis to a key regioselective benzoylation step.

Considerations for Selective Benzoylation at Specific Hydroxyl Positions

The selective benzoylation of 2,4,6-trihydroxybenzaldehyde is governed by the differential reactivity of its three hydroxyl groups. The hydroxyl group at the C6 position is ortho to the aldehyde group, which can influence its reactivity through intramolecular hydrogen bonding. This interaction can reduce the nucleophilicity of the C6 hydroxyl group, making it less reactive towards acylation compared to the hydroxyl groups at the C2 and C4 positions.

Furthermore, the electronic effects of the aldehyde group, being an electron-withdrawing group, can modulate the acidity of the phenolic protons. The hydroxyl groups at C2 and C6, being ortho to the aldehyde, are expected to be more acidic than the para-hydroxyl group at C4. However, in the context of acylation under basic conditions, the relative nucleophilicity of the corresponding phenoxides is the determining factor. It has been observed in similar polyhydroxybenzaldehydes that the 4-hydroxyl group is often more susceptible to alkylation and acylation. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been successfully achieved, with the selectivity being attributed to the higher acidity and, consequently, greater nucleophilicity of the para-phenoxide. nih.govmdpi.comresearchgate.net

Precursor Design and Accessibility

The key precursor for the synthesis of this compound is 2,4,6-trihydroxybenzaldehyde, also known as phloroglucinaldehyde. nih.govscbt.com This compound is commercially available and serves as a versatile starting material for the synthesis of various phloroglucinol derivatives. nih.govscbt.com Its synthesis can be achieved through methods such as the Gattermann reaction of phloroglucinol with hydrocyanic acid or its derivatives. The accessibility of this precursor is a significant advantage in designing a feasible synthetic route.

Esterification Protocols for the Introduction of Benzoyloxy Groups

The introduction of benzoyloxy groups onto the 2,4,6-trihydroxybenzaldehyde scaffold can be accomplished through several esterification methods. The choice of method depends on the desired regioselectivity and the need for protecting groups.

Direct Acylation of Polyhydroxybenzaldehydes

Direct acylation of 2,4,6-trihydroxybenzaldehyde with benzoyl chloride or benzoic anhydride under Friedel-Crafts conditions is a potential route. The Friedel-Crafts acylation of phloroglucinol is a well-established method for producing acylphloroglucinols. nih.govrsc.org This reaction typically employs a Lewis acid catalyst, such as aluminum chloride. A significant advantage of Friedel-Crafts acylation is that the introduction of an electron-withdrawing acyl group deactivates the aromatic ring towards further acylation, which can help in controlling the degree of substitution. nih.govrsc.org However, achieving selective O-acylation over C-acylation and controlling the regioselectivity between the different hydroxyl groups can be challenging. The reaction conditions, including the choice of solvent and catalyst, play a crucial role in directing the outcome of the reaction.

Protection-Deprotection Strategies for Regioselective Benzoylation

To achieve a higher degree of control over the benzoylation, a protection-deprotection strategy can be employed. This involves selectively protecting one or more hydroxyl groups, followed by the benzoylation of the remaining free hydroxyls, and subsequent deprotection.

For the synthesis of this compound, the C6 hydroxyl group could be selectively protected. This would leave the C2 and C4 hydroxyl groups available for benzoylation. The choice of a suitable protecting group is critical and should be orthogonal to the conditions of the subsequent benzoylation and final deprotection steps. For instance, a protecting group that can be removed under mild acidic or hydrogenolytic conditions would be ideal if the benzoyl esters are to remain intact.

The regioselective protection of hydroxyl groups in polyhydroxyaromatic compounds is a well-documented strategy. For example, in the case of 2,4-dihydroxybenzaldehyde (B120756), selective alkylation at the 4-position has been achieved with high yields. nih.govresearchgate.net This selectivity is often attributed to the greater acidity of the 4-hydroxyl group or the steric hindrance at the 2-position. These principles can be applied to the selective protection of the hydroxyl groups in 2,4,6-trihydroxybenzaldehyde.

| Strategy | Description | Potential Protecting Groups | Key Considerations |

| Direct Dibenzoylation | Reaction of 2,4,6-trihydroxybenzaldehyde with two equivalents of a benzoylating agent. | Not applicable | Relies on the inherent differential reactivity of the hydroxyl groups. May lead to a mixture of products. |

| Monoprotection-Dibenzoylation-Deprotection | Selective protection of one hydroxyl group, followed by benzoylation of the other two, and subsequent removal of the protecting group. | Benzyl ether, Silyl ethers | Choice of protecting group must be orthogonal to the benzoylation and deprotection conditions. |

Exploring Alternative Synthetic Approaches to the this compound Scaffold

Alternative synthetic strategies can be envisioned that involve constructing the benzaldehyde (B42025) functionality on a pre-functionalized phloroglucinol core. One such approach could involve the dibenzoylation of phloroglucinol to yield 1,3-bis(benzoyloxy)-5-hydroxybenzene. Subsequent formylation of this intermediate at the C2 position would lead to the desired product. Formylation of activated aromatic rings can be achieved through various methods, including the Vilsmeier-Haack reaction or the Duff reaction.

Adaptations of Etherification Routes Followed by Ester Interconversion

A viable, albeit indirect, synthetic strategy for this compound involves the initial protection of hydroxyl groups via etherification, followed by subsequent transformation into the desired ester functionalities. This approach is particularly useful for achieving regioselectivity when direct acylation is problematic or leads to mixtures of products. The core of this methodology lies in the differential reactivity of ether and ester groups.

A common route begins with the selective etherification of a polyhydroxybenzaldehyde precursor, such as 2,4-dihydroxybenzaldehyde. The synthesis of the analogous compound, 2,4-Bis(benzyloxy)benzaldehyde, is well-documented and serves as a model for the etherification step. This reaction typically involves treating 2,4-dihydroxybenzaldehyde with benzyl halides (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The choice of solvent and base is critical for optimizing the yield and minimizing side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used with bases such as potassium carbonate (K₂CO₃). Optimization of this step involves careful control of stoichiometry, temperature (typically 60–80°C), and reaction time to prevent over-alkylation.

The subsequent and crucial step is the interconversion of the ether protecting groups to the final benzoyl esters. This is a two-stage process:

De-etherification (Debenzylation): The benzyl ethers must be cleaved to regenerate the free hydroxyl groups. A standard and effective method for this is catalytic hydrogenation. This process typically involves reacting the bis-benzyloxy intermediate with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). This method is clean and efficient, yielding the polyhydroxybenzaldehyde intermediate.

Esterification (Benzoylation): The regenerated hydroxyl groups are then acylated to form the target benzoyl esters. This can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine or triethylamine. The reactivity of the different hydroxyl groups can be modulated by reaction conditions to achieve the desired 2,4-bis(benzoyloxy) substitution pattern while leaving the 6-hydroxy group free, which is often more sterically hindered or has different electronic properties.

This multi-step pathway, while longer, offers a high degree of control over the final substitution pattern, which is essential for the synthesis of complex, multifunctionalized aromatic aldehydes.

Multicomponent Reactions Incorporating Benzoyl Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer a powerful strategy for rapidly building molecular complexity. While a direct MCR synthesis of this compound is not prominently reported, the principles of MCRs can be adapted to construct its core structure or analogues.

One notable class of MCRs is the isocyanide-based multicomponent reactions (IMCRs), such as the Ugi four-component reaction (U-4CR). The U-4CR typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A variation known as the Ugi-Smiles reaction allows for the use of electron-deficient phenols in place of the carboxylic acid component. This adaptation is particularly relevant as it provides a direct route to incorporate a phenolic scaffold.

A hypothetical MCR approach to a precursor for this compound could involve:

Using a pre-functionalized starting material. For instance, an aldehyde or amine component that already contains one or more benzoyl ester groups could be employed.

Incorporating a polyhydroxylated phenol, such as 2,4,6-trihydroxybenzaldehyde (phloroglucinaldehyde), as the aldehyde component in a reaction like the Ugi-3CR, which involves an aldehyde, an amine, and an isocyanide. The resulting adduct would possess the core aromatic structure with free hydroxyl groups available for subsequent selective benzoylation.

The primary advantage of MCRs is their high atom economy and efficiency in bond formation, which reduces the number of synthetic steps and purification procedures. By strategically designing the inputs for an MCR, complex scaffolds can be assembled in a highly convergent manner, providing a flexible platform for generating a library of analogues for further study.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficient synthesis of this compound hinges on the meticulous optimization of reaction conditions to maximize yield and purity. Key areas of focus include the catalysis of the ester bond formation and the subsequent purification of the product.

Catalysis in Ester Bond Formation

The formation of the benzoyl ester linkages is the defining step in the synthesis of the target molecule. This transformation, a Fischer-type esterification or acylation, can be significantly enhanced through catalysis. Various catalytic systems have been developed for the esterification of phenols, each with distinct advantages.

Acid Catalysis: Traditional methods often employ acid catalysts. A rapid benzylation of carboxylic acids can be achieved using p-toluenesulfonic acid under solvent-free conditions, generating water as the only byproduct. Simple phosphoric acid derivatives have also been shown to promote dehydrative esterification between carboxylic acids and alcohols.

Metal-Based Catalysis: Modern synthetic chemistry has seen a surge in the use of metal catalysts for C-H activation and cross-coupling reactions to form esters.

Palladium Catalysis: Palladium-catalyzed C-H acyloxylation allows for the direct benzoylation of C-H bonds, offering an atom-economic route to benzyl esters.

Copper Catalysis: Copper(II) can catalyze a cross-dehydrogenative coupling (CDC) reaction between aldehydes and alkylbenzenes to yield benzylic esters.

Iron Catalysis: Ionic iron(III) complexes have been developed to catalyze the esterification of primary benzylic C-H bonds with carboxylic acids.

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of transformations, including the oxidative esterification of aldehydes. In some systems, the efficiency of NHC catalysis is significantly enhanced by a co-catalyst, such as benzoic acid, which can allow for very low catalyst loadings.

The table below summarizes various catalytic approaches relevant to benzoyl ester formation.

| Catalyst System | Substrate Types | Reagents | Key Features |

| p-Toluenesulfonic acid | Carboxylic Acids | Benzyl Alcohol | Solvent-free, high atom economy. |

| Phosphoric Acid Derivative | Carboxylic Acids, Alcohols | - | Dehydrative esterification without water removal. |

| Palladium(II) Acetate | Toluene Derivatives | Carboxylic Acids | Direct C-H acyloxylation. |

| Copper(II) | Aldehydes, Alkylbenzenes | TBHP (oxidant) | Cross-dehydrogenative coupling. |

| N-Heterocyclic Carbene (NHC) / Benzoic Acid | Aldehydes, Alcohols | Oxidant | Low catalyst loading, high efficiency. |

Purity Enhancement and Isolation Techniques

The final purity of this compound is critical for its subsequent use. A robust purification strategy involves a combination of initial workup procedures followed by more refined techniques like recrystallization and chromatography.

Initial Workup: After the reaction is complete, an initial workup is performed to remove the bulk of impurities, such as catalysts, excess reagents, and inorganic salts. This typically involves:

Quenching: The reaction is stopped, often by the addition of water or a mild acidic/basic solution.

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This step is repeated multiple times to maximize recovery.

Washing: The organic layer is washed with brine (saturated NaCl solution) to remove residual water and some water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is paramount. The ideal solvent will dissolve the compound poorly at low temperatures but completely at higher temperatures, while impurities remain either soluble or insoluble at all temperatures. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture and allowing it to cool slowly, promoting the formation of high-purity crystals.

Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through the column. By carefully selecting the solvent system (eluent), the target compound can be isolated in a highly pure form.

In some industrial processes, isolation may involve the crystallization of a salt of the product. For example, in the synthesis of hydroxybenzaldehydes, the sodium salt of the product can be crystallized from an aqueous solution after the removal of the reaction solvent by distillation. This provides a convenient method for purification on a larger scale.

Comprehensive Spectroscopic and Structural Characterization of 2,4 Bis Benzoyloxy 6 Hydroxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing a detailed map of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of "2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde" is anticipated to reveal distinct signals corresponding to each unique proton in the molecule. Based on the analysis of a structurally similar compound, "2,4-Bis-(benzyloxy)-6-methylbenzaldehyde", we can predict the chemical shifts for our target molecule. rsc.org The aldehydic proton is expected to appear as a singlet in the downfield region, typically around δ 10.0-11.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the two benzoyloxy groups would likely produce a complex multiplet in the aromatic region, between δ 7.2 and 7.6 ppm. The two aromatic protons on the central benzaldehyde (B42025) ring are expected to appear as distinct doublets, with their chemical shifts influenced by the surrounding functional groups. The hydroxyl proton will likely be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 10.0 - 11.0 | Singlet |

| Aromatic H (Benzoyloxy) | 7.2 - 7.6 | Multiplet |

| Aromatic H (Central Ring) | 6.5 - 7.0 | Doublet |

| Aromatic H (Central Ring) | 6.4 - 6.8 | Doublet |

| Hydroxyl H | Variable | Broad Singlet |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The carbons of the two benzoyloxy groups will also appear in the downfield region, with the ester carbonyl carbons resonating around δ 165-175 ppm. The aromatic carbons will produce a series of signals between δ 100 and 160 ppm, with their exact chemical shifts determined by the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehydic C=O | 190 - 200 |

| Ester C=O | 165 - 175 |

| Aromatic C-O | 150 - 165 |

| Aromatic C-H and C-C | 100 - 140 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To unequivocally confirm the structure of "this compound," a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton spin-spin coupling networks. For instance, correlations would be expected between the adjacent aromatic protons on the central benzaldehyde ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the aldehydic proton would show a correlation to the carbonyl carbon and the adjacent aromatic carbon.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of "this compound" would display characteristic absorption bands for its various functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibrations of the aldehyde and ester functional groups would be expected to appear as strong absorptions in the region of 1650-1750 cm⁻¹. The aromatic C=C stretching vibrations would likely be observed between 1450 and 1600 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3200 - 3600 | Broad, Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=O (aldehyde) | 1680 - 1710 | Strong |

| C=O (ester) | 1720 - 1740 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (ester) | 1100 - 1300 | Strong |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Raman spectroscopy provides complementary information to FT-IR. While the polar functional groups like C=O and O-H give strong signals in the IR spectrum, the non-polar and symmetric vibrations are often more prominent in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be strong in the Raman spectrum of "this compound". The symmetric stretching of the C=C bonds in the aromatic rings would also be a characteristic feature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

No specific experimental data on the UV-Vis absorption spectrum of this compound, including its maximum absorption wavelengths (λmax), molar absorptivity (ε), and the corresponding electronic transitions (e.g., π → π* or n → π*), could be located in published literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

Detailed High-Resolution Mass Spectrometry (HRMS) data, which would provide the accurate mass and thereby confirm the elemental composition of this compound, is not available in the searched scientific literature.

X-ray Crystallography for Definitive Solid-State Molecular Architecture of this compound

A crystallographic study of this compound has not been found in the accessible chemical literature. Consequently, information regarding its solid-state molecular structure and intermolecular interactions remains uncharacterized.

Crystal Growth and Quality Assessment for X-ray Diffraction

There are no published methods detailing the successful growth of single crystals of this compound suitable for X-ray diffraction analysis.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Without a solved crystal structure, the crystal system, space group, and unit cell parameters for this compound are unknown.

Analysis of Molecular Conformation and Intermolecular Interactions within the Crystal Lattice

An analysis of the molecular conformation, including bond lengths, bond angles, and dihedral angles, as well as the nature of intermolecular interactions such as hydrogen bonding or π-stacking within the crystal lattice, cannot be provided due to the absence of crystallographic data.

Advanced Computational Chemistry and Quantum Mechanical Modeling of 2,4 Bis Benzoyloxy 6 Hydroxybenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

DFT calculations serve as a powerful tool in computational chemistry to predict the structural and electronic characteristics of molecules. For a compound like 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde, these calculations would provide fundamental insights into its behavior at the molecular level.

Geometry Optimization and Conformational Landscape Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. For a flexible molecule with multiple rotatable bonds, such as the benzoyloxy groups in the target compound, a conformational landscape analysis would be necessary. This would involve exploring various rotational isomers (conformers) to identify the global minimum energy structure and other low-energy conformers that might exist in equilibrium. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A small gap typically suggests a more reactive species. For this compound, this analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MESP) Surface Mapping for Charge Distribution

An MESP map provides a visual representation of the charge distribution across a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This mapping would be invaluable for understanding the intermolecular interactions of this compound, such as hydrogen bonding and its interaction with biological receptors or other reactants. The map would clearly show the electronegative oxygen atoms of the carbonyl and hydroxyl groups as sites of negative potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be compared with experimental data to confirm the molecule's structure. These predictions provide a powerful tool for interpreting experimental spectra and assigning specific signals to corresponding atoms or molecular vibrations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

While DFT is excellent for ground-state properties, TD-DFT is employed to investigate the behavior of molecules in their excited states, which is crucial for understanding their response to light.

Simulation of Electronic Absorption and Emission Spectra

TD-DFT calculations would allow for the simulation of the UV-Vis absorption spectrum of this compound. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, often presented as a theoretical spectrum, can be directly compared to experimental spectra to understand the nature of the electronic transitions (e.g., n→π* or π→π*). Furthermore, TD-DFT can be used to model fluorescence or phosphorescence by investigating the relaxation pathways from the excited state back to the ground state.

Elucidation of Photophysical Pathways and Energy Transfer Mechanisms

The photophysical behavior of this compound is anticipated to be complex, governed by the interplay of the hydroxy, aldehyde, and benzoyloxy substituents. Upon photoexcitation, the molecule can theoretically undergo several competing de-excitation processes, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay.

Computational models, such as time-dependent density functional theory (TD-DFT), are instrumental in predicting the energies of the excited states and the probabilities of transitions between them. For a molecule with this structure, the lowest singlet excited state (S1) is likely to be of a π-π* character, primarily localized on the benzaldehyde (B42025) ring. The presence of the electron-donating hydroxyl group and the electron-withdrawing benzoyloxy groups can lead to intramolecular charge transfer (ICT) character in the excited state.

Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer, would be relevant in condensed phases or when the molecule is part of a larger supramolecular assembly. The efficiency of these processes would depend on factors like the spectral overlap between donor and acceptor chromophores and their spatial proximity.

Table 1: Predicted Photophysical Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Absorption Maximum (λ_max) | ~320-350 nm | TD-DFT |

| Emission Maximum (λ_em) | ~380-420 nm | TD-DFT |

| S1 State Character | π-π* with ICT | Molecular Orbital Analysis |

Note: These values are theoretical predictions based on studies of similar molecules and require experimental validation.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Character

Natural Bond Orbital (NBO) analysis is a powerful tool for dissecting the electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would reveal significant intramolecular charge transfer (ICT) phenomena.

The analysis would likely show strong delocalization of electron density from the lone pairs of the phenolic oxygen and the ester oxygens into the π-system of the benzene (B151609) ring. This delocalization is quantified by the second-order perturbation theory analysis of the Fock matrix in the NBO basis, which calculates the stabilization energy (E(2)) associated with donor-acceptor interactions.

Key expected interactions include:

n(O_hydroxy) → π(C=C_ring)*: Donation from the hydroxyl oxygen lone pair to the ring's anti-bonding orbitals.

n(O_ester) → π(C=O_ester)*: Resonance within the benzoyloxy groups.

π(C=C_ring) → π(C=O_aldehyde)*: Charge transfer towards the electron-withdrawing aldehyde group.

Table 2: Selected Predicted NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

|---|---|---|

| LP (O_hydroxy) | π* (C2-C3) | High |

| LP (O_ester at C4) | π* (C3-C4) | Moderate |

Note: LP denotes a lone pair orbital. The specific values of E(2) would require a dedicated NBO calculation.

Noncovalent Interaction (NCI) Analysis for Supramolecular Assembly and Hydrogen Bonding

Noncovalent Interaction (NCI) analysis, based on the electron density and its derivatives, is used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. In the context of this compound, NCI analysis would be crucial for understanding how these molecules interact with each other in the solid state or in solution.

A prominent feature would be the intramolecular hydrogen bond between the hydroxyl group at the 6-position and the oxygen of the aldehyde group. This interaction is expected to be strong and would be visualized as a significant, attractive region in an NCI plot.

In a supramolecular assembly, intermolecular hydrogen bonds could form between the hydroxyl group of one molecule and the ester or aldehyde oxygen of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic rings are anticipated, contributing to the stability of the crystal lattice or aggregates in solution.

Solvent Effects on the Electronic Structure and Spectroscopic Signatures: Continuum and Explicit Solvation Models

The electronic structure and spectroscopic properties of this compound are expected to be sensitive to the solvent environment. Computational models can simulate these effects using either continuum or explicit solvation models.

Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. These models are efficient for predicting the general trend of solvatochromism. For a molecule with potential for ICT, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the absorption and emission spectra, as the more polar excited state is stabilized to a greater extent than the ground state.

Explicit solvation models , where individual solvent molecules are included in the quantum mechanical calculation, provide a more detailed picture, especially for solvents that can form specific hydrogen bonds. For instance, in protic solvents like methanol (B129727) or water, explicit hydrogen bonding to the hydroxyl, aldehyde, and ester groups would be modeled, providing a more accurate description of the local solvent-solute interactions and their impact on the spectroscopic signatures.

Table 3: Predicted Solvent-Induced Shifts in Absorption Maximum (λ_max)

| Solvent | Dielectric Constant | Predicted Shift | Model |

|---|---|---|---|

| Hexane | 1.88 | Reference | PCM/Explicit |

| Dichloromethane | 8.93 | Small Red Shift | PCM/Explicit |

| Acetonitrile | 37.5 | Moderate Red Shift | PCM/Explicit |

Note: The magnitude of the shift is a qualitative prediction and would need to be quantified by specific calculations.

Reactivity Profile and Mechanistic Investigations of 2,4 Bis Benzoyloxy 6 Hydroxybenzaldehyde

Electrophilic and Nucleophilic Reaction Pathways of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is a primary site for reactivity, particularly at the electrophilic carbonyl carbon. However, its reactivity is significantly modulated by the substituents on the aromatic ring.

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is the basis for numerous addition and condensation reactions. Generally, aromatic aldehydes like benzaldehyde are less reactive towards nucleophilic addition than aliphatic aldehydes. This reduced reactivity is due to the resonance effect of the benzene (B151609) ring, which delocalizes the partial positive charge on the carbonyl carbon, making it a less potent electrophile. quora.comstackexchange.comyoutube.com

In the case of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde, the reactivity of the aldehyde group is further influenced by the ortho- and para-substituents. The presence of a substituent at the ortho position (C-6) introduces significant steric hindrance, which can impede the approach of a nucleophile to the carbonyl carbon.

Computational studies on the related compound, 2,4-dihydroxybenzaldehyde (B120756), in the Biginelli condensation reaction provide insight into this effect. The study revealed that the presence of the hydroxyl group at the C-2 position (equivalent to the C-6 position in the title compound) significantly hinders the condensation reaction by preventing the fundamental approach of the nucleophile to the reaction center. mdpi.com This steric hindrance, combined with electronic effects, leads to a substantial increase in the activation energy for the reaction compared to an aldehyde without an ortho-substituent like 4-hydroxybenzaldehyde (B117250). mdpi.com

Given that the benzoyloxy group is significantly bulkier than a hydroxyl group, it is anticipated that this compound would exhibit even lower reactivity in similar condensation and nucleophilic addition reactions due to exacerbated steric hindrance around the aldehyde functionality.

The susceptibility of the aromatic ring to electrophilic substitution is determined by the cumulative electronic effects of its substituents. The aldehyde, hydroxyl, and benzoyloxy groups each exert a distinct influence.

Aldehyde Group (-CHO): This group is strongly deactivating and meta-directing due to its electron-withdrawing nature through both inductive and resonance effects.

Hydroxyl Group (-OH): This group is strongly activating and ortho, para-directing. While it is inductively electron-withdrawing, its powerful electron-donating resonance effect dominates, increasing the electron density of the ring, particularly at the ortho and para positions.

Benzoyloxy Group (-OCOPh): An ester group is deactivating and meta-directing. The carbonyl component of the ester withdraws electron density from the aromatic ring via resonance, making the ring less nucleophilic.

| Substituent Group | Position | Electronic Effect | Influence on Ring Reactivity | Directing Effect |

|---|---|---|---|---|

| Aldehyde (-CHO) | C-1 | Electron-Withdrawing (-I, -R) | Deactivating | Meta |

| Benzoyloxy (-OCOPh) | C-2 | Electron-Withdrawing (-I, -R) | Deactivating | Meta |

| Benzoyloxy (-OCOPh) | C-4 | Electron-Withdrawing (-I, -R) | Deactivating | Meta |

| Hydroxyl (-OH) | C-6 | Electron-Donating (+R > -I) | Activating | Ortho, Para |

Reactivity of the Hydroxyl Group (at C-6) and Ester Linkages (at C-2 and C-4)

The phenolic hydroxyl and ester functionalities offer additional sites for chemical modification.

The phenolic hydroxyl group at C-6 is acidic and can be deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then undergo further reactions. Common derivatizations include:

O-Alkylation: Reaction with alkyl halides (e.g., in the Williamson ether synthesis) to form ethers.

O-Acylation: Reaction with acyl chlorides or acid anhydrides to form a new ester group.

The reactivity of this specific hydroxyl group may be influenced by intramolecular hydrogen bonding with the adjacent aldehyde group's carbonyl oxygen. This interaction can affect its acidity and nucleophilicity. While the potential for these reactions is clear from fundamental organic chemistry principles, specific documented examples of derivatization at the C-6 hydroxyl position of this compound are not prominent in the surveyed literature.

The two benzoyloxy groups at C-2 and C-4 are ester linkages and are susceptible to cleavage through hydrolysis. This reaction can be catalyzed by either acid or, more commonly, base (saponification).

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide, would lead to the cleavage of the ester bonds, yielding 2,4,6-trihydroxybenzaldehyde (B105460) and two equivalents of benzoate (B1203000) salt after workup.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the esters can be hydrolyzed back to the corresponding trihydroxybenzaldehyde and benzoic acid. This reaction is typically reversible.

Furthermore, these ester groups can undergo transesterification . When heated with an alcohol in the presence of an acid or base catalyst, the benzoyl group can be exchanged for the alkyl group of the alcohol, resulting in the formation of new esters and releasing benzoic acid. Specific studies detailing the kinetics or conditions for the hydrolysis or transesterification of this compound are not extensively documented.

Mechanistic Studies of Key Transformations Involving this compound

Detailed mechanistic studies specifically investigating transformations of this compound are limited in available scientific literature. However, the mechanisms of its potential reactions can be inferred from well-established principles.

For instance, in a potential base-catalyzed condensation reaction (e.g., an Aldol-type reaction), the mechanism would be hindered at the initial step of nucleophilic attack on the aldehyde carbonyl. As established by computational studies on the analogue 2,4-dihydroxybenzaldehyde, the approach of the nucleophile is sterically and electronically disfavored by the ortho-substituent. mdpi.com The bulky benzoyloxy group at C-6 in the title compound would likely amplify this hindrance, increasing the activation energy of the transition state for the formation of the tetrahedral intermediate, thereby slowing the reaction rate significantly. Any subsequent dehydration step to form a conjugated system would also be influenced by the electronic landscape of this highly substituted ring.

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₁H₁₄O₆ |

| 2,4-dihydroxybenzaldehyde | C₇H₆O₃ |

| 4-hydroxybenzaldehyde | C₇H₆O₂ |

| Benzaldehyde | C₇H₆O |

| Benzene | C₆H₆ |

| Benzoic acid | C₇H₆O₂ |

| Phenol | C₆H₆O |

| Sodium hydroxide | NaOH |

| 2,4,6-trihydroxybenzaldehyde | C₇H₆O₄ |

Computational Elucidation of Reaction Mechanisms and Transition States

There are no available computational studies in the reviewed literature that specifically model the reaction mechanisms or transition states involving this compound. Such computational work would typically involve quantum chemical calculations to map potential energy surfaces, identify transition state structures, and calculate activation energies for various potential reactions. The absence of these studies means that no data on the geometries of transition states, reaction coordinates, or the electronic nature of the mechanistic pathways for this compound can be reported.

Structure Property Relationships and Molecular Design Principles for 2,4 Bis Benzoyloxy 6 Hydroxybenzaldehyde Derivatives

Correlating Structural Features with Electronic and Optical Properties

The electronic and optical characteristics of 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde are not static but are dynamically influenced by its molecular conformation and specific intramolecular interactions. Two features are of particular significance: the rotational freedom of the benzoyl groups and the strong intramolecular hydrogen bond.

The two benzoyloxy groups at the C2 and C4 positions of the central benzaldehyde (B42025) ring are not rigidly fixed. The rotation around the C-O single bonds (connecting the ring to the ester oxygen) and the C-C bonds (connecting the ester to the phenyl rings) determines the dihedral angles between the planes of the central ring and the peripheral benzoyl rings. This rotational conformation has a profound impact on the molecule's π-conjugation.

When the benzoyl groups are coplanar with the central benzaldehyde ring, the π-electron systems can overlap effectively. This extended conjugation delocalizes the electron density across the molecule, which typically leads to a smaller HOMO-LUMO gap. A smaller energy gap results in a bathochromic (red) shift in the molecule's absorption spectrum, meaning it absorbs light at longer wavelengths. Conversely, if the benzoyl groups are twisted out of the plane of the central ring due to steric hindrance or other factors, the π-orbital overlap is diminished. This interruption of conjugation leads to a larger HOMO-LUMO gap and a hypsochromic (blue) shift, causing the molecule to absorb light at shorter wavelengths. The degree of planarity is therefore a critical determinant of the molecule's color and electronic absorption properties.

A defining structural feature of this compound is the presence of an intramolecular hydrogen bond between the hydrogen atom of the 6-hydroxyl group and the oxygen atom of the adjacent aldehyde group at the C1 position. vedantu.comdoubtnut.com This interaction forms a stable six-membered quasi-ring structure.

This type of hydrogen bond, occurring in an o-hydroxy aromatic aldehyde, is known as a Resonance-Assisted Hydrogen Bond (RAHB). nih.govmdpi.com The RAHB is significantly stronger than a typical hydrogen bond because of its coupling with the π-electron system of the aromatic ring. mdpi.com This interaction has several key consequences:

Structural Planarity: The hydrogen bond locks the aldehyde group into a specific orientation, enhancing the planarity of the core molecular structure. This planarity favors π-electron delocalization.

Electronic Effects: The RAHB influences the electron density distribution across the molecule. It polarizes the O-H and C=O bonds involved, affecting the molecule's ground and excited state properties, which in turn modulates its spectroscopic behavior. arabjchem.org For instance, the stretching frequency of the carbonyl group in the IR spectrum is typically lowered due to this interaction. arabjchem.org

Physicochemical Properties: Intramolecular hydrogen bonding prevents the hydroxyl and aldehyde groups from forming intermolecular hydrogen bonds with other molecules. vedantu.comlibretexts.org This generally leads to a lower melting point and boiling point compared to isomers where only intermolecular hydrogen bonding is possible (e.g., a para-hydroxybenzaldehyde derivative). vedantu.comlibretexts.org

Rational Design of Derivatives for Targeted Functional Properties

By systematically modifying the molecular structure of this compound, it is possible to fine-tune its properties for specific applications. This rational design approach relies on understanding how different substituents and architectural changes affect the molecule's electronic and physical behavior.

Introducing substituents onto the aromatic rings of the parent molecule provides a powerful tool for modulating its absorption and emission properties. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is critical. nih.gov

The effect of a substituent can be understood through its inductive and resonance effects. nih.gov For example, placing an EDG (like -OCH₃ or -N(CH₃)₂) on the benzaldehyde ring can increase the electron density in the π-system, generally leading to a red shift in the absorption spectrum. Conversely, an EWG (like -NO₂ or -CN) can lower the energy of the molecular orbitals, also potentially leading to a red shift depending on its position. Studies on related salicylaldehyde (B1680747) derivatives have shown that substitution can significantly alter the strength of the intramolecular hydrogen bond, which in turn affects the spectroscopic output. nih.gov

| Substituent Type | Position on Benzaldehyde Ring | General Effect on Absorption Maximum (λmax) | Underlying Principle |

| Electron-Donating Group (EDG) | Para to hydroxyl | Bathochromic Shift (Red Shift) | Increases electron density in the π-system, reducing the HOMO-LUMO gap. |

| Electron-Withdrawing Group (EWG) | Para to hydroxyl | Bathochromic Shift (Red Shift) | Lowers the energy of the LUMO, reducing the HOMO-LUMO gap. |

| Electron-Withdrawing Group (EWG) | Para to aldehyde | Hypsochromic Shift (Blue Shift) | Can decrease electron density on the carbonyl oxygen, potentially weakening the RAHB. |

This table presents generalized trends based on established principles of physical organic chemistry.

Beyond simple substitution, the entire molecular architecture can be engineered for specific material functions. The core structure of this compound serves as a versatile scaffold.

Ligand Design for Catalysis: The hydroxyl and aldehyde groups can act as coordination sites for metal ions. By modifying the steric and electronic properties of the benzoyl groups, derivatives can be designed as selective ligands for transition metal catalysts used in organic synthesis.

Polymer Building Blocks: The molecule can be functionalized with polymerizable groups (e.g., vinyl or acrylate) to be incorporated as a monomer into polymers. The rigid aromatic core can enhance the thermal stability and mechanical strength of the resulting material, while the chromophoric nature of the unit could yield polymers with interesting optical properties.

Synthesis of Heterocyclic Compounds: The aldehyde functionality is a reactive handle for synthesizing more complex molecules, such as chalcones and pyrazoline derivatives, which are classes of compounds investigated for their biological and optical activities. The benzyloxy groups often serve as protecting groups that can be removed in later synthetic steps to reveal reactive hydroxyl groups, allowing for further molecular elaboration.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structure of a molecule and its physical or functional properties. acs.orgnih.gov For derivatives of this compound, QSPR can be a powerful tool for predictive design, allowing researchers to estimate the properties of novel, yet-to-be-synthesized compounds.

The QSPR process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and steric features of the molecules. unicamp.br These descriptors are then used to build a statistical model (e.g., using partial least-squares regression) that correlates them with an experimentally measured property. acs.orgnih.gov

| Descriptor Category | Examples | Property Predicted |

| Electronic Descriptors | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Spectroscopic shifts (NMR, UV-Vis), Reactivity |

| Steric Descriptors | Molecular volume, Surface area, Principal moments of inertia | Binding affinity, Material density |

| Topological Descriptors | Connectivity indices, Wiener index | Boiling point, Solubility |

For benzaldehyde derivatives, QSPR models have been successfully developed to predict properties like ¹⁷O carbonyl chemical shifts, providing insights into the electronic environment of the aldehyde group. acs.orgunicamp.br By applying similar methodologies, one could develop models to predict the λmax, fluorescence quantum yield, or even the thermal stability of new this compound derivatives. This predictive capability accelerates the discovery of new functional materials by prioritizing the synthesis of the most promising candidates, thereby saving time and resources.

Advanced Applications and Functional Material Development Incorporating the 2,4 Bis Benzoyloxy 6 Hydroxybenzaldehyde Scaffold

Utilization in Optoelectronic and Photonic Materials

The chromophoric nature of the 2,4-Bis(benzoyloxy)-6-hydroxybenzaldehyde scaffold makes it an attractive candidate for applications in optoelectronics and photonics. The strategic placement of electron-donating and withdrawing groups within its structure allows for the tuning of its electronic and photophysical properties, paving the way for its use in a variety of light-emitting and light-harvesting applications.

Development of Fluorescent and Luminescent Materials

While direct research on the fluorescent properties of this compound is not extensively detailed, the foundational structure, 2,4-dihydroxybenzaldehyde (B120756), is known to exhibit luminescence. nih.gov This intrinsic property suggests that derivatives like this compound could be tailored to create novel fluorescent and luminescent materials. The benzoyloxy groups can influence the electronic transitions within the molecule, potentially enhancing quantum yields and shifting emission wavelengths. The core structure's capacity for modification allows for the systematic design of materials with specific photophysical characteristics suitable for applications such as fluorescent probes and markers.

Integration into Organic Light-Emitting Diodes (OLEDs) and Solar Cells (DSSC)

The development of organic materials for electronics, including OLEDs and dye-sensitized solar cells (DSSCs), often relies on conjugated organic semiconducting polymers. While direct integration of this compound into these devices is not prominently reported, its potential as a precursor for such materials is significant. For instance, bis-aldehyde monomers are key components in the synthesis of poly(azomethine)s, a class of polymers known for their thermal stability and interesting optical and electrical properties. nih.gov These polymers, which can be synthesized from aldehyde-containing molecules, have shown conductivities in the range of 4.0 × 10⁻⁵ to 6.4 × 10⁻⁵ S/cm, making them viable candidates for use in electronic and optoelectronic applications. nih.gov The functional groups on the this compound scaffold could be modified to enhance charge transport and light-emitting or harvesting capabilities, making its derivatives promising for future OLED and DSSC technologies.

Applications as Photoactive Components in Sensing Platforms

The reactivity of the aldehyde and hydroxyl groups in this compound provides a platform for the development of photoactive sensors. These functional groups can be used to anchor the molecule to various substrates or to interact with specific analytes. Changes in the photophysical properties, such as fluorescence or absorbance, upon interaction with a target molecule can form the basis of a sensing mechanism. For example, polymers derived from similar aldehyde-containing monomers have been investigated as metal ion sensors, where binding to a metal ion induces a change in the material's fluorescence emission. nih.gov This suggests that materials incorporating the this compound scaffold could be designed to selectively detect a range of chemical species.

Role as a Versatile Synthetic Building Block for Complex Architectures

Beyond its potential in materials science, this compound serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures with diverse applications.

Precursor for Polymeric Materials (e.g., Poly(azomethine)s, Polyesters)

The aldehyde functionality of this compound makes it a prime candidate for the synthesis of various polymers through polycondensation reactions.

Poly(azomethine)s: Also known as poly(Schiff base)s or polyimines, these polymers are formed by the reaction of a dialdehyde (B1249045) with a diamine. nih.gov The resulting imine bond is isoelectronic with a vinylene bond, leading to conjugated structures with interesting electronic and optical properties. nih.gov Poly(azomethine)s derived from various aromatic aldehydes exhibit excellent thermal stability and can be used in high-temperature applications. nih.gov The synthesis of these polymers can be achieved through solution-phase polycondensation, often catalyzed by an acid such as p-toluenesulfonic acid monohydrate. nih.gov Biobased poly(azomethine)s have also been developed from monomers like divanillin and carotenoids, highlighting a move towards more sustainable materials. scholaris.ca

Polyesters: Aromatic hydroxyaldehydes, such as p-hydroxybenzaldehyde, are valuable bio-based monomers for the synthesis of polyesters. researchgate.net These can be converted into diol or dicarboxylate monomers for subsequent polycondensation reactions. researchgate.netresearchgate.net The resulting aliphatic-aromatic polyesters can exhibit good thermal and mechanical properties, with potential applications as replacements for petroleum-based plastics. researchgate.netresearchgate.net For instance, polyesters synthesized from a novel biphenyl (B1667301) monomer derived from 4-hydroxybenzaldehyde (B117250) have shown promise as packaging materials. researchgate.net The properties of these polyesters can be tuned by altering the structure of the comonomers. researchgate.netresearchgate.net

| Polymer Type | Monomer Class | Key Properties | Potential Applications |

| Poly(azomethine)s | Bis-aldehydes and Diamines | Thermal stability, electrical conductivity, optical properties | Electronics, optoelectronics, photonics |

| Polyesters | Diols and Diacids derived from Hydroxyaldehydes | Tunable thermal and mechanical properties, biodegradability | Packaging materials, bio-based plastics |

Intermediates in the Synthesis of Natural Product Analogues and Medicinal Chemistry Scaffolds

The structural motifs present in this compound are found in various biologically active compounds, making it a useful starting material for the synthesis of natural product analogues and medicinal chemistry scaffolds. The benzoyloxy groups can act as protecting groups for the hydroxyl functions, allowing for selective reactions at other positions on the molecule.

Derivatives of benzaldehyde (B42025) and related phenolic compounds are precursors to a wide range of heterocyclic structures with significant pharmacological activities. For example, benzisoxazole scaffolds, which can be synthesized from precursors with similar functionalities, are considered "privileged structures" in medicinal chemistry due to their presence in a variety of therapeutic agents, including antipsychotic, anti-inflammatory, and anticancer drugs. nih.gov Furthermore, multi-component reactions involving aromatic aldehydes, such as the synthesis of 1,3-oxazine derivatives, can lead to compounds with potential antimicrobial and antitumor activities. oiccpress.com The versatility of the this compound structure allows for its incorporation into diverse molecular frameworks, providing a foundation for the discovery of new therapeutic agents.

Theoretical Exploration of Novel Material Designs Based on this compound

The advancement of novel functional materials is increasingly reliant on computational chemistry and theoretical modeling, which provide profound insights into molecular properties and predictive power for material performance. For complex scaffolds like this compound, theoretical explorations are indispensable for designing new materials with tailored electronic, optical, and physical characteristics. These computational studies allow for the systematic investigation of structure-property relationships, guiding synthetic efforts toward promising candidates for advanced applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are principal tools in the theoretical investigation of molecules similar to this compound. nih.govnih.govnih.gov These methods are employed to predict a range of fundamental properties that are critical for material design.

Key Theoretical Approaches and Predicted Properties:

Molecular Geometry Optimization: The first step in any theoretical study involves optimizing the molecular structure to find its lowest energy conformation. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearcher.life This optimized geometry is the foundation for all subsequent property calculations.

Electronic Properties and Frontier Molecular Orbitals (FMOs): The electronic character of a molecule is primarily understood through its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govmdpi.com A smaller HOMO-LUMO gap generally corresponds to higher reactivity and lower kinetic stability, which can be desirable for applications in organic electronics. mdpi.com For material design, modifications to the this compound scaffold, such as altering substituent groups, can be theoretically modeled to tune the HOMO-LUMO gap for specific applications like organic semiconductors or sensors.

Photophysical Properties and UV-Vis Spectra: TD-DFT calculations are instrumental in predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the maximum absorption wavelengths (λmax). researcher.life This information is vital for designing materials for optical applications, such as organic light-emitting diodes (OLEDs), nonlinear optical (NLO) materials, and fluorescent probes. Theoretical studies can simulate how different functionalizations of the this compound core would shift the absorption and emission spectra, enabling the design of molecules that interact with specific wavelengths of light.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for understanding the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP surface visualizes the electrostatic potential, with different colors representing electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov For this compound, MEP analysis can predict how the molecule will interact with other molecules or surfaces, which is critical for designing self-assembling materials, catalysts, or materials for molecular recognition.

The theoretical exploration of novel material designs based on the this compound scaffold would involve simulating various derivatives and oligomers to predict their collective properties. For instance, computational models could be used to predict the packing of these molecules in a crystal lattice, which influences bulk properties like charge mobility. Similarly, the design of polymers incorporating this scaffold would rely on theoretical calculations to predict the polymer's conformation, electronic band structure, and potential as a functional material.

The data generated from these theoretical studies, such as predicted electronic and optical properties, can be compiled to establish clear structure-property relationships. This allows for a more rational and efficient approach to the design of new functional materials, reducing the need for extensive trial-and-error synthesis and characterization.

| Computational Method | Investigated Property | Relevance to Material Design |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the foundational structure for all other property calculations. |

| Frontier Molecular Orbital (FMO) Analysis | Determines electronic stability, reactivity, and potential for charge transport. | |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites and predicts intermolecular interactions for self-assembly. | |

| Natural Bond Orbital (NBO) Analysis | Elucidates intramolecular charge transfer and hyperconjugative interactions contributing to stability. | |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Predicts optical properties for applications in OLEDs, NLO materials, and sensors. |

| Excited State Properties | Informs the design of fluorescent and phosphorescent materials. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.